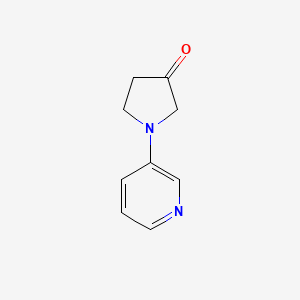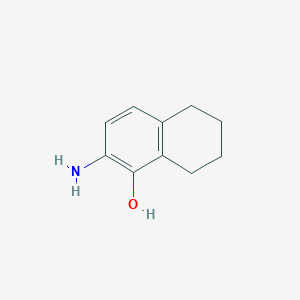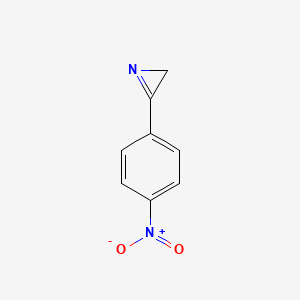
1,4-Dihydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of the dihydroquinoline moiety in this compound makes it a compound of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α,β-unsaturated aldehydes with amines under catalytic conditions. For example, the morpholine-catalyzed [4+2] annulation reaction between o-(tosylamino)phenyl-p-quinone methides and ynals has been reported to yield 4-aryl-1,4-dihydroquinolines . Another method involves the condensation of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,4-Dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Substitution reactions involving halides, thiols, and other nucleophiles can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as alkyl halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
1,4-Dihydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, catalysts, and materials
作用機序
The mechanism of action of 1,4-Dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s ability to interact with these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
1,4-Dihydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline: A parent compound with a wide range of biological activities.
1,2-Dihydroquinoline: Another hydrogenated derivative with different chemical properties.
4-Hydroxy-2-quinolone: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity.
特性
CAS番号 |
50741-28-1 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
1,4-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2 |
InChIキー |
DOEVVVVMWIGBFG-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2NC=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



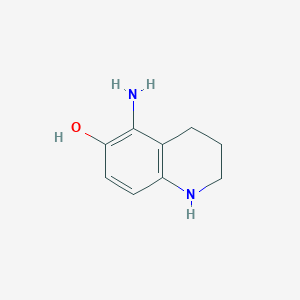
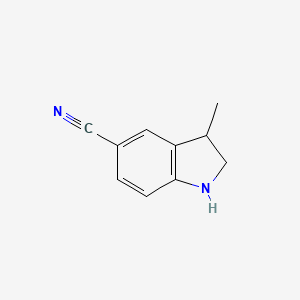
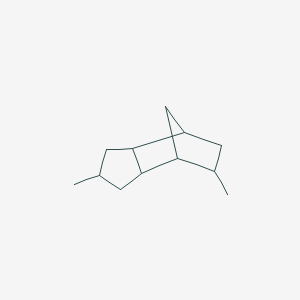
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
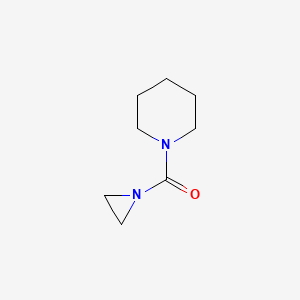

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
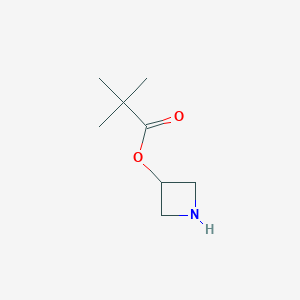
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
